molecular formula C12H16BrMgN B3179420 [4-(1-Piperidinylmethyl)phenyl]magnesium bromide CAS No. 480424-83-7

[4-(1-Piperidinylmethyl)phenyl]magnesium bromide

Cat. No.: B3179420
CAS No.: 480424-83-7
M. Wt: 278.47 g/mol
InChI Key: XDZALNKSOIYDJE-UHFFFAOYSA-M
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Description

[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.

Properties

IUPAC Name

magnesium;1-(phenylmethyl)piperidine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZALNKSOIYDJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584311
Record name Magnesium bromide 4-[(piperidin-1-yl)methyl]benzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-83-7
Record name Magnesium bromide 4-[(piperidin-1-yl)methyl]benzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is typically prepared by the reaction of 4-(1-Piperidinylmethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:

4-(1-Piperidinylmethyl)phenyl bromide+Mg4-(1-Piperidinylmethyl)phenylmagnesium bromide\text{4-(1-Piperidinylmethyl)phenyl bromide} + \text{Mg} \rightarrow \text{4-(1-Piperidinylmethyl)phenyl} \text{magnesium bromide} 4-(1-Piperidinylmethyl)phenyl bromide+Mg→4-(1-Piperidinylmethyl)phenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Piperidinylmethyl)phenyl]magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Oxidation: Can be oxidized to form corresponding phenols.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF, diethyl ether.

    Oxidizing Agents: Oxygen, hydrogen peroxide.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Phenols: Formed from oxidation reactions.

Scientific Research Applications

[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is used in various scientific research applications:

    Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Preparation of biologically active compounds and probes.

    Medicine: Synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide
  • [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide
  • [1,3-Dioxolan-2-ylmethyl]magnesium bromide

Uniqueness

[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its piperidine moiety provides steric and electronic effects that influence its reactivity compared to other Grignard reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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